![molecular formula C19H16O8 B12540798 Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate CAS No. 142415-58-5](/img/structure/B12540798.png)
Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is an organic compound with a complex structure characterized by a spiro linkage between two benzodioxole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide. This reaction leads to the formation of the spirobi compound through a series of steps that include nucleophilic addition and cyclization . The reaction conditions often require specific solvents and temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole rings .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Spirobi[4,6-di(tert-butyl)-1,3-benzodioxole]: A derivative with similar structural features but different substituents.
1,3-Benzodioxole Derivatives: Compounds with the benzodioxole core structure but lacking the spiro linkage.
Uniqueness
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
142415-58-5 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
diethyl 2,2'-spirobi[1,3-benzodioxole]-5,5'-dicarboxylate |
InChI |
InChI=1S/C19H16O8/c1-3-22-17(20)11-5-7-13-15(9-11)26-19(24-13)25-14-8-6-12(10-16(14)27-19)18(21)23-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
DCNNEYXAJIDNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3(O2)OC4=C(O3)C=C(C=C4)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


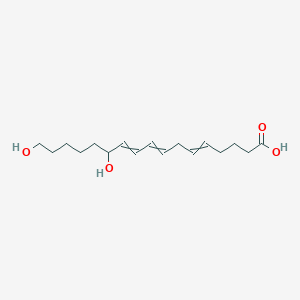
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
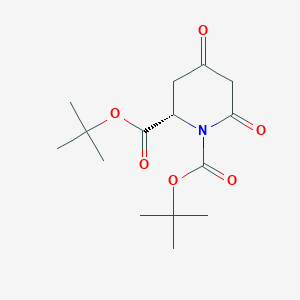
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
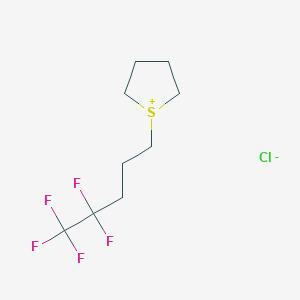
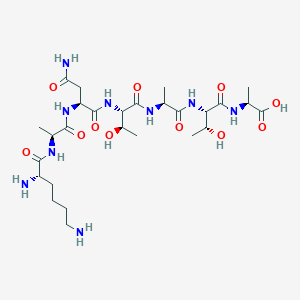
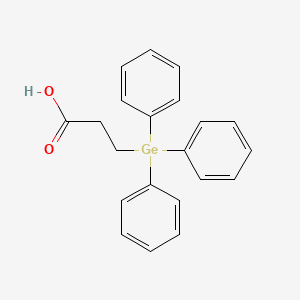
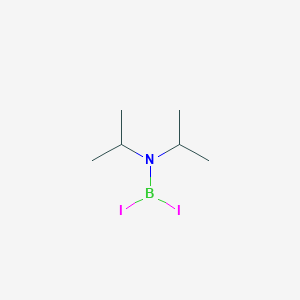
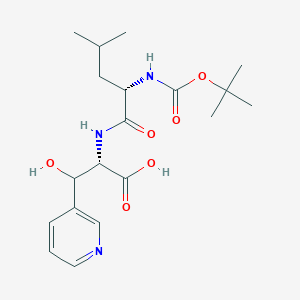
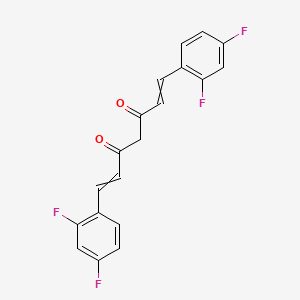
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
